molecular formula C15H20BNO3 B14839690 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole

6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole

Cat. No.: B14839690
M. Wt: 273.14 g/mol
InChI Key: IZYAGRZVHJXNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole: is a boronic ester derivative of indole. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole typically involves the reaction of 6-methoxyindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The indole ring can undergo reduction reactions to form dihydroindole derivatives.

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Suzuki-Miyaura Cross-Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydroindole derivatives.

Scientific Research Applications

Chemistry: This compound is widely used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions.

Biology: In biological research, this compound can be used to synthesize molecules that interact with biological targets, such as enzymes or receptors.

Medicine: Pharmaceutical research utilizes this compound to develop new drugs. Its ability to form carbon-carbon bonds makes it a key intermediate in the synthesis of various therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-Methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid

Comparison:

  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar in structure but contains a pyridine ring instead of an indole ring. It is also used in Suzuki-Miyaura cross-coupling reactions.
  • 4-Methoxyphenylboronic acid: Contains a phenyl ring with a methoxy group and a boronic acid group. It is less complex than the indole derivative and is used in simpler cross-coupling reactions.
  • 3-Methoxyphenylboronic acid: Similar to 4-Methoxyphenylboronic acid but with the methoxy group in a different position. It has similar applications in organic synthesis.

The uniqueness of 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole lies in its indole structure, which imparts distinct electronic and steric properties, making it suitable for the synthesis of more complex and biologically active molecules.

Properties

Molecular Formula

C15H20BNO3

Molecular Weight

273.14 g/mol

IUPAC Name

6-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)12-9-17-13-8-10(18-5)6-7-11(12)13/h6-9,17H,1-5H3

InChI Key

IZYAGRZVHJXNGV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC(=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.